molecular formula C11H8N4O2 B11784509 2-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)acetonitrile

2-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)acetonitrile

Cat. No.: B11784509
M. Wt: 228.21 g/mol
InChI Key: CKUASGMDCIXRBF-UHFFFAOYSA-N
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Description

2-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)acetonitrile is a pyrazole-derived nitrile compound featuring a 4-nitrophenyl substituent at the pyrazole ring’s 5-position. Its molecular formula is C₁₁H₈N₄O₂ (calculated molecular weight: 242.21 g/mol). Pyrazole derivatives are pharmacologically significant due to their heterocyclic structure, which enables diverse biological interactions .

Properties

Molecular Formula

C11H8N4O2

Molecular Weight

228.21 g/mol

IUPAC Name

2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]acetonitrile

InChI

InChI=1S/C11H8N4O2/c12-6-5-9-7-11(14-13-9)8-1-3-10(4-2-8)15(16)17/h1-4,7H,5H2,(H,13,14)

InChI Key

CKUASGMDCIXRBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)CC#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)acetonitrile typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then reacted with acetonitrile under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The acetonitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or alcohols can react with the acetonitrile group under basic or acidic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted acetonitrile derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives, including 2-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)acetonitrile, exhibit antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains. The mechanism often involves interference with microbial metabolic pathways, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory activities. The compound's structure allows it to modulate inflammatory pathways, potentially offering therapeutic benefits in treating conditions characterized by chronic inflammation. Studies have indicated that specific substitutions on the pyrazole ring can enhance its efficacy against inflammation-related diseases .

Anticancer Potential

Recent investigations into the anticancer properties of pyrazole derivatives have highlighted their ability to inhibit cancer cell proliferation. For instance, compounds structurally related to 2-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)acetonitrile have shown promise in targeting various cancer cell lines, suggesting that this compound could be further explored for its anticancer potential .

Synthesis and Industrial Applications

The synthesis of 2-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)acetonitrile typically involves multi-step reactions that require careful optimization to achieve high yields and purity. Techniques such as continuous flow reactors are increasingly employed in industrial settings to facilitate efficient production .

Agrochemical Applications

The compound's unique properties also make it suitable for applications in agrochemicals. Its ability to modulate biological pathways can be harnessed in developing herbicides or pesticides that target specific plant or pest processes without affecting non-target species.

Case Studies and Research Findings

Numerous studies have investigated the pharmacological activities of pyrazole derivatives:

  • Antimicrobial Studies : A study published in a peer-reviewed journal demonstrated that several pyrazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized serial dilution methods to assess efficacy, highlighting the potential for drug development in this area .
  • Anti-inflammatory Research : Another research effort focused on evaluating the anti-inflammatory effects of various pyrazole compounds using animal models. The results indicated that certain derivatives significantly reduced edema in carrageenan-induced paw edema tests compared to standard anti-inflammatory drugs like Indomethacin .
  • Anticancer Investigations : A recent publication detailed the synthesis and evaluation of new pyrazole derivatives for anticancer activity against several cancer cell lines. The findings suggested that modifications at specific positions on the pyrazole ring could enhance cytotoxic effects against cancer cells while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of 2-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)acetonitrile is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and pyrazole moieties. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Molecular and Structural Properties

The table below compares key molecular parameters of 2-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)acetonitrile with structurally similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Pyrazole 5-Position Key Structural Features
2-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)acetonitrile C₁₁H₈N₄O₂ 242.21 4-Nitrophenyl Nitro group (electron-withdrawing)
[5-(4-Bromophenyl)-1H-pyrazol-3-yl]acetonitrile C₁₁H₈BrN₃ 262.11 4-Bromophenyl Bromine (halogen, moderate polarity)
2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile C₁₂H₁₁N₃O 213.24 4-Methoxyphenyl Methoxy group (electron-donating)
2-[1-(Propan-2-yl)-1H-pyrazol-3-yl]acetonitrile C₈H₁₁N₃ 149.20 Isopropyl (N1-substituent) Aliphatic substituent (lipophilic)

Key Observations :

  • Bromophenyl analogs exhibit higher molecular weight due to bromine’s atomic mass but lack nitro’s strong electron-withdrawing effects .
  • Methoxyphenyl derivatives are lighter and more lipophilic, favoring membrane permeability in biological systems .
Antimicrobial Performance

Evidence from microbial growth inhibition assays highlights the impact of substituents on bioactivity :

Compound Target Microbe Inhibition at 32 µg/ml
2-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)phenol Acinetobacter baumannii 43%
2-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)acetonitrile (inferred) Acinetobacter baumannii ~40% (estimated)*
6,8-diisopropylspiro[1,3-benzoxazine-2,1’-cyclohexan]-4(3H)-one Acinetobacter baumannii 27%
6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-one Candida albicans Significant fungicidal activity

The 4-nitrophenyl group enhances antimicrobial efficacy against Gram-negative bacteria like A. baumannii due to nitro’s electron-deficient nature, which may disrupt microbial electron transport chains .

Antifungal and Insecticidal Activity

Nitro-substituted pyrazoles, such as 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, demonstrate antifungal and insecticidal properties, attributed to nitro-mediated oxidative stress in pathogens . This supports the broader trend of nitro groups enhancing bioactivity in pyrazole derivatives.

Biological Activity

2-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)acetonitrile is a compound belonging to the pyrazole family, known for its diverse pharmacological activities. The presence of a nitrophenyl group and an acetonitrile moiety enhances its biological properties, making it a subject of interest in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer effects.

Chemical Structure and Properties

The compound is characterized by a five-membered pyrazole ring with two nitrogen atoms and specific substituents that influence its reactivity and biological interactions. The structural formula is represented as follows:

C10H8N4O2\text{C}_{10}\text{H}_{8}\text{N}_{4}\text{O}_{2}

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazole derivatives, 2-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)acetonitrile demonstrated promising activity against several pathogens. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.22 to 0.25 μg/mL, indicating strong antibacterial efficacy against strains like Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Activity
2-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)acetonitrileTBDAntibacterial
Other Pyrazole Derivatives0.22 - 0.25Strong

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well-documented. In experimental models, compounds similar to 2-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)acetonitrile have shown significant inhibition of inflammation markers. For instance, one study reported that derivatives with the para-nitrophenyl moiety exhibited superior anti-inflammatory effects compared to standard treatments like diclofenac sodium .

In a specific assay measuring protein denaturation, the compound displayed an inhibition percentage comparable to established anti-inflammatory drugs, suggesting its potential as an effective therapeutic agent .

The biological activity of 2-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)acetonitrile is believed to be mediated through its ability to form reactive intermediates upon bioreduction of the nitro group. These intermediates can interact with cellular components, modulating various biological pathways . Additionally, the unique substitution pattern on the pyrazole ring allows for selective binding to molecular targets.

Case Studies and Research Findings

Several studies have highlighted the significance of pyrazole derivatives in drug development:

  • Antimicrobial Evaluation : A study conducted on various pyrazole compounds found that those with nitro substitutions had enhanced antimicrobial activities due to their ability to disrupt bacterial cell walls .
  • Inflammatory Models : In vivo studies demonstrated that pyrazole derivatives effectively reduced paw swelling in acute inflammatory models, showcasing their potential as anti-inflammatory agents .
  • Molecular Docking Studies : Computational analyses revealed that these compounds could bind effectively to enzymes involved in inflammation and cancer pathways, suggesting a multifaceted mechanism of action .

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